Variculanol Exhibits Potent and Selective Cytotoxicity Against Human Cancer Cell Lines Relative to a Common Chemotherapeutic
Variculanol demonstrates significant cytotoxic activity against HeLa (cervical cancer) and HCT116 (colorectal cancer) cell lines, with quantified IC50 values. While the positive control adriamycin shows greater potency in this assay system, Variculanol's activity as a natural product scaffold with a novel mechanism of action provides a differentiated starting point for further medicinal chemistry optimization [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | HeLa: IC50 = 3.97 μM; HCT116: IC50 = 4.51 μM |
| Comparator Or Baseline | Adriamycin (doxorubicin): HeLa: IC50 ≈ 0.2 μM; HCT116: IC50 ≈ 0.2 μM (positive control) |
| Quantified Difference | Variculanol is less potent than adriamycin (approximately 20-fold higher IC50 for HeLa) but represents a unique chemotype. |
| Conditions | Human cancer cell lines HeLa and HCT116, MTT assay, 48-hour exposure. |
Why This Matters
This data confirms Variculanol's inherent cytotoxicity and its potential as a structurally novel lead compound for anticancer drug discovery, distinct from established chemotherapeutics like adriamycin.
- [1] Ibrahim, S.R.M., Mohamed, G.A., Khedr, A.I.M. Aegyoxepane: A New Oxepane Derivative from the Fungus Aspergillus aegyptiacus. Letters in Organic Chemistry, 2016, 13(8). View Source
